molecular formula C18H18N2O2S B5596743 2-Cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-Cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B5596743
M. Wt: 326.4 g/mol
InChI Key: RJQQPJXOPSFATK-ZHACJKMWSA-N
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Description

2-Cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles like amines or alcohols; reactions are performed in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact mechanism involves binding to the active site of the enzyme, leading to a conformational change that inhibits its activity .

Comparison with Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Comparison: 2-Cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the presence of the cinnamamide group, which enhances its ability to interact with biological targets compared to its analogs. This structural feature may contribute to its higher potency and selectivity in various biological assays .

Properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c19-17(22)16-13-8-4-5-9-14(13)23-18(16)20-15(21)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H2,19,22)(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQQPJXOPSFATK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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